molecular formula C19H22N2O4S B2762512 4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide CAS No. 2034407-61-7

4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide

Cat. No.: B2762512
CAS No.: 2034407-61-7
M. Wt: 374.46
InChI Key: BNIGUXAVMZKEEZ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide is a synthetic organic compound It features a benzamide core with a dimethylsulfamoyl group and a hydroxy-dihydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, react it with an amine to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: React the benzamide with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.

    Attachment of the Hydroxy-Dihydroindenyl Moiety: This step might involve a Friedel-Crafts alkylation or a similar reaction to attach the hydroxy-dihydroindenyl group to the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring or the indenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.

Biology

Medicine

In medicinal chemistry, it could be investigated for its pharmacological properties, such as its potential as a drug candidate.

Industry

In material science, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)benzamide: Lacks the hydroxy-dihydroindenyl moiety.

    N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Lacks the dimethylsulfamoyl group.

Uniqueness

The presence of both the dimethylsulfamoyl group and the hydroxy-dihydroindenyl moiety in 4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-21(2)26(24,25)17-9-7-14(8-10-17)18(22)20-13-19(23)11-15-5-3-4-6-16(15)12-19/h3-10,23H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIGUXAVMZKEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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